4,4’-Dimethoxyoctafluorobiphenyl
4,4’-Dimethoxyoctafluorobiphenyl
4,4/'-Dimethoxyoctafluorobiphenyl is a compound that has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure using NMR spin-lattice relaxation experiments.
Brand Name:
Vulcanchem
CAS No.:
2200-71-7
VCID:
VC0106538
InChI:
InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3
SMILES:
COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F
Molecular Formula:
C14H6F8O2
Molecular Weight:
358.18 g/mol
4,4’-Dimethoxyoctafluorobiphenyl
CAS No.: 2200-71-7
Reference Standards
VCID: VC0106538
Molecular Formula: C14H6F8O2
Molecular Weight: 358.18 g/mol
CAS No. | 2200-71-7 |
---|---|
Product Name | 4,4’-Dimethoxyoctafluorobiphenyl |
Molecular Formula | C14H6F8O2 |
Molecular Weight | 358.18 g/mol |
IUPAC Name | 1,2,4,5-tetrafluoro-3-methoxy-6-(2,3,5,6-tetrafluoro-4-methoxyphenyl)benzene |
Standard InChI | InChI=1S/C14H6F8O2/c1-23-13-9(19)5(15)3(6(16)10(13)20)4-7(17)11(21)14(24-2)12(22)8(4)18/h1-2H3 |
Standard InChIKey | TVUPJKALGKCABC-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F |
Canonical SMILES | COC1=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)OC)F)F)F)F |
Appearance | Assay:≥95%A crystalline solid |
Description | 4,4/'-Dimethoxyoctafluorobiphenyl is a compound that has been used to investigate the relationship between intramolecular rotational dynamics and molecular and crystal structure using NMR spin-lattice relaxation experiments. |
Synonyms | 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-dimethoxy-biphenyl; NSC 97033 |
PubChem Compound | 262954 |
Last Modified | Nov 11 2021 |
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